molecular formula C7H13ClFNO2 B1382581 Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride CAS No. 1803606-93-0

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride

Cat. No.: B1382581
CAS No.: 1803606-93-0
M. Wt: 197.63 g/mol
InChI Key: OQHUOFNFEZIVBU-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride is a synthetic organic compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring. This can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoro group enhances the compound’s stability and binding affinity, making it more effective in its biological interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride is unique due to the presence of both the azetidine ring and the fluoro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-(azetidin-3-yl)-2-fluoroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6(8)5-3-9-4-5;/h5-6,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHUOFNFEZIVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-93-0
Record name 3-Azetidineacetic acid, α-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
Reactant of Route 6
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride

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